1-(1-Ethynylcyclopropyl)pyrazole

Description

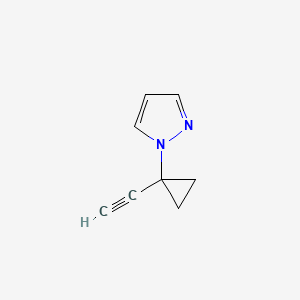

Structure

3D Structure

Properties

IUPAC Name |

1-(1-ethynylcyclopropyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-2-8(4-5-8)10-7-3-6-9-10/h1,3,6-7H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQAQHPAIVWXZDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CC1)N2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Aspects of 1 1 Ethynylcyclopropyl Pyrazole

Reactivity Profile of the Pyrazole (B372694) Ring System

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure imparts a unique electronic profile, influencing its reactivity towards various reagents. chemicalbook.comnih.govwikipedia.org

Electrophilic Aromatic Substitution Patterns

The pyrazole ring is generally susceptible to electrophilic aromatic substitution, with the position of attack being highly dependent on the reaction conditions and the nature of the substituents already present on the ring. chemicalbook.comcdnsciencepub.comnih.gov In 1-substituted pyrazoles, such as 1-(1-ethynylcyclopropyl)pyrazole, the C4 position is the most electron-rich and, therefore, the preferred site for electrophilic attack. chemicalbook.comnih.govpharmaguideline.com This is because the two nitrogen atoms decrease the electron density at the C3 and C5 positions. chemicalbook.compharmaguideline.com

Nitration and bromination of 1-phenylpyrazole (B75819), for instance, have been shown to occur selectively at the C4-position under specific conditions. cdnsciencepub.com Similarly, direct acylation of N-substituted pyrazoles with carboxylic acid anhydrides in the presence of a catalytic amount of sulfuric acid yields 1-substituted 4-acylpyrazoles. thieme-connect.com

However, the substitution pattern can be altered. For example, nitration of 1-phenylpyrazole with mixed acids can lead to substitution on the phenyl ring. cdnsciencepub.com Protonation of the pyrazole in strong acid forms the pyrazolium (B1228807) cation, which directs electrophilic substitution to the C3 position. chemicalbook.com

Nucleophilic Reactivity and Deprotonation at Nitrogen Atoms

The pyrazole ring contains two nitrogen atoms with different characteristics. The N1 nitrogen is considered "pyrrole-like" and its lone pair of electrons is involved in the aromatic sextet, making it non-basic. chemicalbook.com The N2 nitrogen is "pyridine-like," and its lone pair is available for protonation, rendering the pyrazole ring weakly basic. chemicalbook.comnih.gov

Deprotonation of the N1 nitrogen can occur in the presence of a base, forming a pyrazolate anion. chemicalbook.comnih.gov This anion is highly reactive towards electrophiles. chemicalbook.com The nucleophilicity of the nitrogen atoms is a key factor in N-alkylation and N-acylation reactions.

N-Alkylation and Acylation Processes

N-alkylation of pyrazoles is a common transformation and can be achieved using various alkylating agents. google.com The reaction often proceeds under basic conditions, where the deprotonated pyrazole anion acts as a nucleophile. semanticscholar.orgpublish.csiro.au However, methods using acid catalysts have also been developed. semanticscholar.orgmdpi.com In unsymmetrical pyrazoles, the regioselectivity of N-alkylation is often controlled by steric factors, with the alkyl group preferentially attaching to the less hindered nitrogen atom. semanticscholar.orgmdpi.com Phase transfer catalysis has also been employed for the N-alkylation of pyrazoles, offering a solvent-free and efficient method. researchgate.net

N-acylation of pyrazoles can be achieved through direct acylation using reagents like acid chlorides or by cyclocondensation reactions. nih.gov N-acyl pyrazoles are themselves reactive species and can act as acylating agents. nih.gov The reactivity of N-acyl pyrazoles can be tuned by introducing electron-withdrawing or electron-donating substituents on the pyrazole ring. nih.gov

Ring Opening Reactions under Specific Conditions

The pyrazole ring is generally stable and resistant to oxidation and reduction. chemicalbook.com However, under specific and often harsh conditions, ring-opening reactions can occur. These conditions include electrolytic oxidation, ozonolysis, and treatment with a strong base. chemicalbook.com For instance, N-substituted pyrazoles can undergo ring opening when treated with a strong base like sodamide. rrbdavc.org Theoretical studies have also explored the ring-opening of pyrazaboles (boron-containing pyrazole dimers) by nitrogen nucleophiles. cdnsciencepub.comresearchgate.netcdnsciencepub.com Additionally, unexpected ring-opening of pyrazolines (partially saturated pyrazole rings) has been observed in reactions with activated alkynes. rsc.org

Transformations of the Ethynyl (B1212043) Functional Group

The ethynyl group (a carbon-carbon triple bond) is a highly versatile functional group that readily undergoes a variety of transformations.

Nucleophilic Additions to the Alkyne

The carbon-carbon triple bond of the ethynyl group is electron-rich and susceptible to attack by nucleophiles. Nucleophilic additions to alkynes are a fundamental class of reactions in organic synthesis. acs.orgresearchgate.netacs.org When the alkyne is conjugated with an electron-withdrawing group, it becomes an "activated alkyne" and is particularly prone to 1,4-conjugate addition, also known as the Michael addition. acs.orgresearchgate.netbham.ac.uk

In the case of this compound, the pyrazole ring itself can influence the reactivity of the alkyne. While not a classical electron-withdrawing group in the same vein as a carbonyl or nitro group, the heterocyclic ring can modulate the electronic properties of the triple bond. Nucleophilic additions of thiols (thiol-yne), amines (amino-yne), and alcohols (hydroxyl-yne) to activated alkynes are well-established reactions. acs.orgacs.org These reactions are often highly efficient and can be catalyzed by bases. acs.orgbham.ac.uk The resulting products are often α,β-unsaturated compounds which can be used in subsequent cyclization reactions. acs.org The ethynyl group's presence suggests potential applications in "click chemistry," a set of powerful and reliable reactions for creating new molecular connections. smolecule.com

Participation in Cyclization Reactions (e.g., [3+2] Cycloadditions)

The ethynyl group of this compound serves as a competent dipolarophile for [3+2] cycloaddition reactions. This type of reaction is a powerful tool for constructing five-membered heterocyclic rings. nih.gov In these reactions, the alkyne reacts with a 1,3-dipole, leading to a variety of new molecular frameworks.

One of the most common applications of this chemistry is the reaction with diazo compounds to form new pyrazole rings. nih.govmdpi.com For instance, the reaction of an alkyne with a diazo compound, such as ethyl diazoacetate, can be catalyzed by transition metals like zinc triflate to yield highly substituted pyrazole products. mdpi.com Similarly, nitrile imines, often generated in situ, readily undergo [3+2] cycloaddition with alkynes to afford pyrazoles. beilstein-journals.org This reaction proceeds chemoselectively with the C=C triple bond acting as the exclusive dipolarophilic center, even in the presence of other potentially reactive groups. beilstein-journals.org The reaction of this compound with various 1,3-dipoles is expected to yield bicyclic or more complex heterocyclic systems, leveraging the reactivity of the terminal alkyne.

Recent studies have highlighted the synthesis of pyrazoles via the [3+2] cycloaddition of various 1,3-dipoles with alkynes, underscoring the broad applicability of this method. beilstein-journals.orgnih.gov The reaction of α-diazosulfoximines with alkynes bearing electron-withdrawing groups is a notable example, leading to the formation of pyrazolesulfoximines. nih.govnih.gov

Table 1: Examples of [3+2] Cycloaddition Reactions with Alkynes

| 1,3-Dipole | Alkyne Partner | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Diazo Compounds | Terminal or Internal Alkynes | Transition Metal (e.g., Zn(OTf)₂, Rhodium) | Substituted Pyrazoles |

| Nitrile Imines | Terminal Alkynes | In situ generation | Fused Pyrazoles |

| α-Diazosulfoximines | Activated Alkynes | Thermal | Pyrazolesulfoximines |

Alkyne Derivatization and Further Functionalization

The terminal alkyne in this compound is a versatile functional group that can undergo a wide array of transformations beyond cycloadditions. These derivatizations allow for the introduction of new functionalities and the construction of more complex molecular architectures.

One key reaction is the C–H carboxylation of the terminal alkyne with carbon dioxide. This transformation, which can be promoted by simple pyrazole-based organocatalysts, provides a direct and atom-economical route to the corresponding propiolic acids. rsc.org These acids are valuable intermediates for further synthesis.

The alkyne can also participate in addition reactions. For example, photoredox catalysis enables the divergent functionalization of alkynes with a variety of nucleophiles, including nitrogen heterocycles, halides, and sulfonates, leading to difunctionalized products. nih.gov Furthermore, the condensation of 1,5-disubstituted pent-1-en-4-yn-1-ones with arylhydrazines can lead to the formation of 3-styrylpyrazoles after cyclization at the triple bond, demonstrating a pathway for elaborating alkyne-containing pyrazoles. rsc.org

Further derivatization can be achieved on products resulting from initial alkyne reactions. For instance, pyrazolesulfoximines formed from the cycloaddition of alkynes can have their ester groups readily reduced to alcohols or hydrolyzed to carboxylic acids, showcasing the potential for subsequent functional group interconversion. nih.gov

Reactivity of the Cyclopropyl (B3062369) Ring

The cyclopropyl ring in this compound is characterized by significant ring strain, which makes it susceptible to a variety of chemical transformations not observed in larger, unstrained cycloalkanes. researchgate.net This inherent strain is a driving force for reactions that lead to ring-opening.

Ring Strain-Mediated Transformations

The high degree of s-character in the C-C bonds of the cyclopropane (B1198618) ring imparts properties akin to a double bond, influencing its reactivity. Ring strain-mediated transformations are often initiated by reagents that can interact with and weaken the C-C bonds. Transition metals, Lewis acids, and radical initiators are effective in promoting such reactions. snnu.edu.cnbeilstein-journals.org For example, thermolysis or photolysis of actinide cyclopropyl complexes has been shown to induce isomerization to allyl complexes through ring-opening, a transformation driven by the release of ring strain. osti.gov These transformations often proceed via the formation of metallacyclobutane intermediates or through oxidative addition of a C-C bond to a metal center.

Selective Ring Opening Reactions

The selective opening of the cyclopropyl ring offers a powerful synthetic strategy to access linear chains with defined stereochemistry. Lewis acid-catalyzed ring-opening nucleophilic substitution of cyclopropyl allylic alcohols has been developed to produce (E)-δ-vinyl-homoallylic alcohols, ethers, and pyrazoles. rsc.org In this process, a Lewis acid such as Yb(OTf)₃ or Ga(OTf)₃ activates the cyclopropylcarbinyl system, facilitating nucleophilic attack and ring cleavage. rsc.org

For this compound, a similar ring-opening could be envisioned. Protonation or coordination of a Lewis acid to the pyrazole nitrogen or the alkyne could trigger the opening of the adjacent cyclopropyl ring. This would generate a homoallenyl or a stabilized carbocationic intermediate, which could then be trapped by a nucleophile. Studies on cyclopropyl ketones have shown that ring-opening can be achieved using chiral phosphoric acids to yield functionalized products. snnu.edu.cn Furthermore, radical-induced ring-opening/cyclization of cyclopropane derivatives is a known pathway to construct more complex cyclic systems. beilstein-journals.org In the case of actinide complexes, deuterium-labeling studies have demonstrated that ring-opening occurs specifically at the distal C-C bond. osti.gov

Transition Metal-Mediated and Catalyzed Reactions

Transition metals play a pivotal role in mediating a diverse range of reactions involving all three functional components of this compound. harvard.edu Catalysis can enable transformations at the pyrazole core, the ethynyl group, or the cyclopropyl ring, often with high selectivity and efficiency.

Rhodium catalysts, for example, have been used in the addition-cyclization of hydrazines with alkynes to afford highly substituted pyrazoles. organic-chemistry.org Copper-catalyzed hydroamination of cyclopropenes with pyrazoles has been shown to produce chiral N-cyclopropyl pyrazoles with high regio- and enantiocontrol. nih.gov Such catalytic systems highlight the potential for selective functionalization of the molecule.

Cross-Coupling Methodologies

Cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. While the parent this compound is not directly primed for many cross-coupling reactions on its pyrazole ring, it can be readily modified for such purposes.

A common strategy involves the halogenation of the pyrazole ring, typically at the C4-position, to create a suitable handle for cross-coupling. beilstein-journals.org For instance, 1,3,5-trisubstituted pyrazoles can be iodinated at the C4-position using I₂/HIO₃. The resulting 4-iodopyrazoles serve as excellent substrates for subsequent Negishi cross-coupling with organozinc halides, catalyzed by palladium complexes, to yield fully substituted pyrazoles. beilstein-journals.org

Similarly, the Suzuki-Miyaura cross-coupling is a powerful method for the arylation of pyrazole halides. nih.gov Protocols using specific palladium precatalysts and ligands like SPhos and XPhos have been developed to effectively couple unprotected pyrazole halides with boronic acids, overcoming the inhibitory effects often seen with N-H acidic heterocycles. nih.gov The Chan-Lam coupling reaction, which uses copper catalysts to form C-N bonds, is another viable method for the N-arylation of pyrazoles with arylboronic acids. researchgate.net

The terminal alkyne also provides a handle for cross-coupling reactions, most notably the Sonogashira coupling, which would involve reacting this compound with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst.

Table 2: Potential Cross-Coupling Strategies

| Coupling Reaction | Substrate Requirement | Catalyst System | Potential Product |

|---|---|---|---|

| Negishi Coupling | Halogenated Pyrazole (e.g., 4-Iodo) | Pd catalyst (e.g., Pd(PPh₃)₄) | C4-Substituted Pyrazole |

| Suzuki-Miyaura Coupling | Halogenated Pyrazole (e.g., 4-Bromo) | Pd precatalyst with SPhos/XPhos | C4-Aryl Pyrazole |

| Chan-Lam Coupling | Pyrazole (N-H) | Cu(OAc)₂ | N1-Aryl Pyrazole |

Hydrofunctionalization Reactions

No specific research findings on the hydrofunctionalization reactions of this compound have been identified in the reviewed scientific literature. Therefore, no data is available to be presented in a table.

Chemo- and Regioselectivity in Reactions of the Compound

Specific studies detailing the chemo- and regioselectivity in reactions of this compound are not present in the available scientific literature. As a result, no specific findings or data tables can be provided.

Theoretical and Computational Investigations of 1 1 Ethynylcyclopropyl Pyrazole

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-electron systems, making it a suitable approach for studying organic molecules like 1-(1-ethynylcyclopropyl)pyrazole. scispace.com DFT calculations can provide insights into the molecule's geometry, electronic properties, and reactivity. nrel.govnih.gov

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound is characterized by the interplay of its three key components: the aromatic pyrazole (B372694) ring, the strained cyclopropyl (B3062369) group, and the reactive ethynyl (B1212043) moiety. Molecular orbital (MO) analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity.

The HOMO is typically associated with the molecule's ability to donate electrons, indicating sites susceptible to electrophilic attack. For this compound, the HOMO is expected to have significant contributions from the π-system of the pyrazole ring and the ethynyl group. The LUMO, conversely, represents the molecule's ability to accept electrons, highlighting regions prone to nucleophilic attack. The LUMO is likely to be distributed over the pyrazole ring and the antibonding π* orbital of the ethynyl C≡C bond.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. derpharmachemica.com A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Data)

| Parameter | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 2.5 D |

Note: The values in this table are hypothetical and represent typical data that would be obtained from DFT calculations at a common level of theory (e.g., B3LYP/6-31G). Actual values would require specific computational studies.*

Charge Distribution and Reactivity Prediction

The distribution of electron density within this compound dictates its electrostatic potential and provides clues about its reactivity. The nitrogen atoms of the pyrazole ring are expected to be regions of negative charge, making them potential sites for protonation or coordination to metal centers. researchgate.net The pyridine-like nitrogen (N2) is generally more nucleophilic than the pyrrole-like nitrogen (N1) in N-substituted pyrazoles. researchgate.netwuxibiology.com

Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing charge distribution. In a hypothetical MEP map of this compound, negative potential (red/yellow) would be concentrated around the pyrazole nitrogen atoms, while the ethynyl proton would show a region of positive potential (blue).

Tautomeric Considerations within the Pyrazole Moiety

For pyrazoles that are unsubstituted on one of the nitrogen atoms, annular tautomerism is a key consideration. nih.gov However, in this compound, the pyrazole ring is substituted at the N1 position, which prevents the common proton-transfer tautomerism between the two nitrogen atoms. Therefore, the structure is locked, and tautomeric equilibria of the pyrazole ring itself are not a significant factor in its chemistry under normal conditions.

Mechanistic Studies of Reaction Pathways

Computational chemistry can be employed to investigate the mechanisms of reactions involving this compound. By mapping the potential energy surface, it is possible to identify transition states and intermediates, thereby elucidating the step-by-step process of a chemical transformation. researchgate.netmdpi.com

Transition State Characterization

A transition state represents the highest energy point along a reaction coordinate and is characterized by having a single imaginary frequency in its vibrational spectrum. wuxibiology.commdpi.com Locating and characterizing transition states using computational methods allows for the calculation of activation energies, which are crucial for predicting reaction rates. wuxibiology.com For instance, in a hypothetical cycloaddition reaction involving the ethynyl group of this compound, DFT calculations could be used to model the geometry and energy of the transition state, providing insight into the reaction's feasibility and stereoselectivity. arxiv.org

Elucidation of Catalytic Cycles and Intermediates

Many reactions involving pyrazoles and alkynes are catalyzed by transition metals. cardiff.ac.ukorganic-chemistry.organanikovlab.ru Computational studies can play a significant role in understanding the intricate mechanisms of these catalytic cycles. For this compound, theoretical investigations could model the coordination of the molecule to a metal center, the subsequent transformations such as oxidative addition or migratory insertion, and the final product release with catalyst regeneration.

For example, in a palladium-catalyzed cross-coupling reaction, DFT could be used to study the stability of various palladium-pyrazole or palladium-alkyne intermediates. researchgate.net By calculating the energies of these intermediates and the transition states connecting them, the most likely reaction pathway can be determined.

Intermolecular Interactions and Aggregation Phenomena

The study of intermolecular interactions and aggregation is crucial for understanding the macroscopic properties and solid-state behavior of molecular compounds. For this compound, these phenomena are primarily dictated by the interplay of hydrogen bonding, facilitated by the pyrazole ring's N-H donor and pyridine-like nitrogen acceptor sites, and weaker van der Waals forces. The specific nature of the ethynyl and cyclopropyl substituents introduces additional layers of complexity, influencing the electronic properties of the pyrazole ring and providing potential sites for other types of non-covalent interactions.

Computational studies on pyrazole and its derivatives have established that the formation of non-covalent bonds is a key factor in their supramolecular chemistry. encyclopedia.pubmdpi.com The primary interaction is the N-H···N hydrogen bond, which is responsible for the self-association of pyrazole molecules. encyclopedia.pub The geometry and strength of these hydrogen bonds can be modulated by the electronic effects of the substituents attached to the pyrazole core. mdpi.comresearchgate.net In the case of this compound, the ethynyl group is generally considered to be weakly electron-withdrawing, which could influence the acidity of the N-H proton and the basicity of the pyridine-like nitrogen. encyclopedia.pub

Hydrogen Bonding Networks

The defining feature of the intermolecular interactions in this compound is expected to be the formation of hydrogen bonding networks. The pyrazole moiety possesses both a hydrogen bond donor (the pyrrole-like >N-H group) and a hydrogen bond acceptor (the pyridine-like =N- atom), enabling the formation of robust intermolecular N-H···N linkages. encyclopedia.pubmdpi.com These interactions are fundamental to the structure of pyrazole-based compounds in the solid state. nih.gov

Theoretical and experimental studies on a variety of pyrazole derivatives have revealed several common hydrogen-bonded supramolecular motifs. These include cyclic dimers, trimers, tetramers, and even hexamers, as well as linear chain-like structures known as catemers. encyclopedia.pubresearchgate.netnih.govresearchgate.net The prevalence of one motif over another is influenced by factors such as the steric hindrance and electronic nature of the substituents on the pyrazole ring. mdpi.com For instance, the crystal structures of 4-chloro- and 4-bromo-1H-pyrazole are characterized by trimeric hydrogen-bonded units, while the fluoro and iodo analogues form catemeric chains. mdpi.com

In the context of this compound, the 1-substituent precludes the formation of the common N-H···N hydrogen bonds that lead to self-association. The provided chemical name indicates that the cyclopropyl group is attached at the N1 position of the pyrazole ring, which means there is no N-H proton available for hydrogen bonding. This is a critical distinction from N-unsubstituted pyrazoles. Therefore, the primary hydrogen bonding networks of the N-H···N type would not be present.

However, other, weaker types of hydrogen bonds could still play a role in the crystal packing. These include C-H···N interactions, where a hydrogen atom from the cyclopropyl or ethynyl group interacts with the pyridine-like nitrogen of a neighboring pyrazole ring. Additionally, C-H···π interactions, involving the pyrazole ring's π-system, are also possible. The terminal alkyne C-H bond is also a potential, albeit weak, hydrogen bond donor.

Table 1: Potential Hydrogen Bond Parameters in Substituted Pyrazoles

| Interaction Type | Donor | Acceptor | Representative Distance (Å) | Representative Angle (°) |

| C-H···N | C-H (cyclopropyl/ethynyl) | N (pyrazole) | 2.2 - 2.8 | 120 - 170 |

| C-H···π | C-H (cyclopropyl/ethynyl) | π-system (pyrazole) | 2.5 - 3.0 | 120 - 160 |

Note: The data in this table is representative of weak hydrogen bonds observed in various heterocyclic compounds and is provided for illustrative purposes, as specific experimental or computational data for this compound is not available.

Self-Association Behavior in Different Phases

The aggregation behavior of this compound is expected to vary significantly with the physical phase, primarily due to the differences in intermolecular force dominance and thermal energy.

Liquid Phase: In the liquid phase, molecules have sufficient kinetic energy to overcome the fixed positions of the crystal lattice but are still in close contact. The intermolecular forces that stabilize the solid state will persist in the liquid, but in a more dynamic and disordered fashion. Short-range ordering and transient molecular associations are expected. The nature of these associations will depend on the balance of the dipole-dipole interactions of the pyrazole ring and the weaker, more transient hydrogen bonds.

Gas Phase: In the gas phase, intermolecular forces are largely overcome by thermal energy, and the molecules behave mostly as independent entities. However, computational and spectroscopic studies on other pyrazole derivatives have shown that even in the gas phase, an equilibrium can exist between monomers and small self-aggregates, such as dimers or trimers, especially at lower temperatures and higher pressures. encyclopedia.pubnih.gov For this compound, any such gas-phase association would be mediated by the aforementioned weak intermolecular forces rather than strong hydrogen bonds.

The self-association behavior is also highly dependent on the solvent environment when in solution. In nonpolar solvents, self-association through dipole-dipole interactions might be more pronounced. In contrast, polar or hydrogen-bonding solvents would interact with the pyrazole ring, particularly the pyridine-like nitrogen, potentially disrupting self-association in favor of solute-solvent interactions. encyclopedia.pubnih.gov

Table 2: Summary of Self-Association Behavior by Phase

| Phase | Dominant Intermolecular Forces | Expected Aggregation Behavior |

| Solid | Dipole-Dipole, van der Waals, weak C-H···N/π H-bonds | Ordered crystal lattice with specific packing motif. |

| Liquid | Dipole-Dipole, van der Waals, transient weak H-bonds | Disordered, transient molecular clusters. |

| Gas | Primarily van der Waals | Predominantly monomeric, with potential for small, weakly bound aggregates at lower temperatures. |

Advanced Synthetic Applications of 1 1 Ethynylcyclopropyl Pyrazole Motifs

Utilization as a Building Block for Complex Heterocyclic Systems

The 1-(1-ethynylcyclopropyl)pyrazole scaffold is a prime candidate for the synthesis of diverse and complex heterocyclic systems. The terminal alkyne group is particularly amenable to a variety of cycloaddition reactions. For instance, [3+2] cycloadditions with azides would yield triazole-containing structures, while reactions with nitrile oxides could afford isoxazoles. These reactions are often characterized by high regioselectivity and yield, providing a straightforward entry into polysubstituted, fused, and spirocyclic heterocyclic frameworks.

The pyrazole (B372694) ring itself can participate in further annulation reactions. The nitrogen atoms of the pyrazole can act as nucleophiles, and the carbon atoms can be functionalized to participate in ring-closing reactions. pharmaguideline.com This dual reactivity allows for the construction of fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines, which are prevalent in medicinal chemistry. mdpi.comnih.gov The combination of the ethynylcyclopropyl moiety and the pyrazole core within a single molecule allows for sequential or one-pot transformations to rapidly build molecular complexity.

A hypothetical reaction scheme illustrating the potential of this compound in complex heterocycle synthesis is presented below:

| Reactant | Reagent | Product Type | Potential Significance |

| This compound | Organic Azide | 1,2,3-Triazole derivative | Access to "click chemistry" products with applications in bioconjugation and materials science. |

| This compound | Nitrile Oxide | Isoxazole derivative | Synthesis of bioisosteres of natural products and pharmacologically active molecules. |

| This compound | 1,3-Dicarbonyl Compound | Fused Pyrazolo-pyridine | Construction of scaffolds for kinase inhibitors and other therapeutic agents. |

This table is illustrative and based on the known reactivity of the functional groups.

Role in the Design of Novel Organic Reagents

The unique electronic and steric properties of the this compound motif make it an interesting platform for the design of novel organic reagents. The terminal alkyne can be readily converted into a variety of other functional groups. For example, hydroboration-oxidation would yield the corresponding aldehyde or alcohol, while Sonogashira coupling could introduce aryl or vinyl substituents. These transformations would generate a library of new reagents with tunable properties.

Furthermore, the pyrazole moiety can act as a directing group in various metal-catalyzed C-H activation reactions. This would allow for the selective functionalization of the cyclopropyl (B3062369) ring or other parts of the molecule, leading to the development of highly specific reagents for organic synthesis. The combination of the rigid cyclopropyl group and the coordinating pyrazole nitrogens could also be exploited in the design of new organocatalysts.

Integration into Ligand Design for Asymmetric Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. academie-sciences.frmdpi.com The this compound scaffold offers several features that are attractive for ligand design. The pyrazole nitrogen atoms can act as coordination sites for a variety of transition metals. chim.it The rigid and sterically defined cyclopropyl group can impart a specific chiral environment around the metal center when appropriately substituted.

The terminal alkyne provides a versatile handle for the introduction of chirality or for linking the pyrazole unit to other ligand fragments. For instance, asymmetric reduction of the alkyne or the attachment of a chiral auxiliary could lead to the synthesis of a new class of chiral ligands. The resulting metal complexes could be screened for their efficacy in a range of asymmetric transformations, such as hydrogenations, allylic alkylations, and Diels-Alder reactions. The modular nature of the synthesis of such ligands would allow for the fine-tuning of their steric and electronic properties to achieve high levels of enantioselectivity. researchgate.net

Precursors in the Synthesis of Specialty Chemical Scaffolds

The this compound molecule is a valuable precursor for the synthesis of specialty chemical scaffolds with potential applications in materials science and agrochemistry. researchgate.netnih.gov The high nitrogen content and the presence of the reactive alkyne make it an interesting building block for energetic materials or nitrogen-rich polymers.

The strained cyclopropyl ring can undergo ring-opening reactions under specific conditions, leading to the formation of linear or macrocyclic structures. This reactivity can be exploited to create unique molecular architectures that are not easily accessible by other synthetic routes. For example, transition metal-catalyzed isomerization of the cyclopropyl group could lead to the formation of novel conjugated systems with interesting photophysical properties. The pyrazole ring also contributes to the thermal stability and unique electronic properties of the resulting scaffolds. mdpi.com

Diversification of Chemical Space through Strategic Functionalization

The strategic functionalization of this compound can lead to a significant diversification of the available chemical space for drug discovery and other applications. The pyrazole ring is susceptible to electrophilic substitution, typically at the C4 position, allowing for the introduction of a wide range of substituents. pharmaguideline.com A bromo-derivative, 4-bromo-1-(1-ethynylcyclopropyl)-1H-pyrazole, is a known compound and serves as a versatile intermediate for further functionalization through cross-coupling reactions. bldpharm.comuni.lu

The terminal alkyne can undergo a plethora of reactions, including click chemistry, hydrofunctionalization, and coupling reactions, to introduce diverse functional groups. The cyclopropyl ring can also be functionalized, although this is generally more challenging. This multi-faceted reactivity allows for the systematic modification of the parent molecule, leading to the generation of a large library of analogues with diverse physicochemical properties. High-throughput screening of these libraries could lead to the discovery of new bioactive molecules or materials with desired properties.

Below is a table summarizing potential functionalization strategies:

| Functionalization Site | Reaction Type | Potential Reagents | Resulting Functionality |

| Pyrazole C4-position | Electrophilic Bromination | N-Bromosuccinimide (NBS) | 4-Bromo-1-(1-ethynylcyclopropyl)pyrazole |

| Alkyne | Sonogashira Coupling | Aryl halides, Pd catalyst, Cu(I) cocatalyst | Aryl-substituted alkyne |

| Alkyne | Click Chemistry (CuAAC) | Azides, Cu(I) catalyst | 1,2,3-Triazole |

| Alkyne | Hydration | H2O, H2SO4, HgSO4 | Ketone |

| Pyrazole N-position | N-Alkylation (on unsubstituted pyrazole) | Alkyl halides, base | N-Alkyl pyrazole |

This table is illustrative and based on established chemical principles.

Structural Characterization and Stereochemical Aspects of 1 1 Ethynylcyclopropyl Pyrazole

Spectroscopic Elucidation Methods

Spectroscopic techniques are fundamental to the structural analysis of 1-(1-Ethynylcyclopropyl)pyrazole, each providing unique insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR spectroscopy would be expected to show distinct signals for the protons of the pyrazole (B372694) ring, the cyclopropyl (B3062369) ring, and the acetylenic proton. The protons on the pyrazole ring typically appear in the aromatic region of the spectrum. The cyclopropyl protons would exhibit complex splitting patterns due to their diastereotopic nature. The acetylenic proton is expected to appear as a sharp singlet in the upfield region.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The spectrum would show characteristic signals for the sp-hybridized carbons of the ethynyl (B1212043) group, the sp³-hybridized carbons of the cyclopropyl ring, and the sp²-hybridized carbons of the pyrazole ring.

Expected NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pyrazole-H3 | 7.5-7.8 | 138-142 |

| Pyrazole-H4 | 6.2-6.5 | 105-110 |

| Pyrazole-H5 | 7.8-8.1 | 128-132 |

| Cyclopropyl-CH₂ | 0.8-1.5 (complex multiplet) | 10-20 |

| Cyclopropyl-C | 25-35 | Not Applicable |

| Ethynyl-CH | 2.0-2.5 (singlet) | 70-75 |

| Ethynyl-C | Not Applicable | 80-85 |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in this compound. The vibrational frequencies of the bonds within the molecule provide a characteristic "fingerprint."

Key expected absorptions include a sharp band for the C≡C-H stretch of the terminal alkyne, a weaker band for the C≡C stretch, and characteristic bands for the C-H and C=C/C=N stretching and bending vibrations of the pyrazole and cyclopropyl rings.

Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Ethynyl C-H | Stretch | ~3300 |

| C≡C | Stretch | ~2100 |

| Aromatic C-H | Stretch | 3000-3100 |

| Pyrazole Ring | C=C/C=N Stretch | 1400-1600 |

| Cyclopropyl C-H | Stretch | ~3000 |

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization. This information helps to confirm the molecular formula and provides clues about the molecule's structure.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₈H₈N₂). Common fragmentation pathways would likely involve the loss of the ethynyl group, cleavage of the cyclopropyl ring, or fragmentation of the pyrazole ring.

Expected Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| 132 | Molecular Ion (M⁺) |

| 105 | [M - C₂H₃]⁺ |

| 91 | [M - C₃H₅]⁺ |

| 68 | [Pyrazole]⁺ |

X-ray Crystallography of Crystalline Analogues

In analogous structures, the pyrazole ring is typically planar. The geometry around the cyclopropyl ring is tetrahedral, and the ethynyl group is linear. The relative orientation of the cyclopropyl and pyrazole rings would be a key conformational feature, likely influenced by steric and electronic factors. A crystal structure would definitively determine the dihedral angle between the two rings.

Isomerism and Regioisomeric Purity Control

The synthesis of this compound presents potential challenges related to isomerism, particularly regioisomerism.

The synthesis of substituted pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. The regioselectivity of this reaction is a critical consideration, as it can lead to the formation of two possible regioisomers.

For the synthesis of this compound derivatives, a common strategy involves the reaction of a substituted (1-ethynylcyclopropyl)hydrazine with a suitable β-dicarbonyl compound or a synthon thereof. The choice of reactants and reaction conditions is crucial to control the regioselectivity of the cyclization, ensuring the desired isomer is formed as the major product. For instance, the use of bulky substituents or specific catalysts can direct the reaction towards a single regioisomer, thus ensuring high regioisomeric purity of the final product.

Enantioselective Approaches to Chiral Analogues

The synthesis of chiral analogues of this compound, where the cyclopropane (B1198618) ring introduces a stereogenic center, is a significant challenge in medicinal and materials chemistry. The precise three-dimensional arrangement of the substituents on the cyclopropane ring can profoundly influence the biological activity or material properties of the resulting compound. Enantioselective synthesis, the preparation of a single enantiomer of a chiral molecule, can be approached through several strategic pathways. These generally involve either the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of a key bond-forming reaction, or the separation of a racemic mixture into its constituent enantiomers.

Catalytic Asymmetric Synthesis

A prominent strategy for accessing chiral cyclopropanes is through catalytic asymmetric cyclopropanation reactions. This approach would involve the construction of the chiral 1-ethynylcyclopropyl motif from a suitable prochiral precursor using a chiral catalyst.

One potential pathway could involve the rhodium-catalyzed asymmetric cyclopropanation of a 1,3-enyne substrate. In this hypothetical scenario, a suitably protected 1,3-enyne could react with a diazo compound in the presence of a chiral rhodium(II) carboxylate catalyst. The choice of the chiral ligand on the rhodium catalyst is crucial for inducing high enantioselectivity. For instance, dirhodium(II) tetrakis[(S)-N-(dodecylbenzenesulfonyl)prolinate] has been successfully employed in various asymmetric cyclopropanations. The reaction would theoretically proceed as outlined in the following scheme:

Scheme 1: Hypothetical Rhodium-Catalyzed Asymmetric Cyclopropanation

The resulting chiral cyclopropyl ester would then need to undergo further functional group manipulations, including the introduction of the pyrazole moiety and deprotection, to yield the final chiral this compound.

Another catalytic approach could utilize gold-catalyzed enantioselective cyclopropanation. nih.gov Gold(I) complexes bearing chiral phosphine (B1218219) or carbene ligands have emerged as powerful catalysts for various asymmetric transformations. A possible strategy could involve the intramolecular cyclopropanation of a suitably designed enyne substrate bearing the pyrazole moiety, catalyzed by a chiral gold(I) complex. The success of this approach would hinge on the design of a substrate that can efficiently undergo cyclization and the identification of a catalyst system that provides high diastereo- and enantioselectivity.

Chiral Auxiliary-Mediated Synthesis

An alternative to catalytic asymmetric synthesis is the use of chiral auxiliaries. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed.

A plausible strategy for the synthesis of chiral this compound analogues using a chiral auxiliary could involve the following steps:

Attachment of a chiral auxiliary: A prochiral cyclopropane precursor, such as a cyclopropenecarboxylic acid, could be coupled to a chiral auxiliary, for example, a chiral oxazolidinone.

Diastereoselective reaction: The resulting adduct could then undergo a diastereoselective transformation to introduce the ethynyl and pyrazole groups. The steric bulk and electronic properties of the chiral auxiliary would direct the approach of the reagents to one face of the molecule, leading to the preferential formation of one diastereomer.

Removal of the chiral auxiliary: Finally, the chiral auxiliary would be cleaved to afford the enantiomerically enriched product.

Enzymatic and Biocatalytic Approaches

Biocatalysis offers a powerful and environmentally friendly alternative for the synthesis of chiral compounds. Engineered enzymes, such as variants of cytochrome P450 or myoglobin, have been shown to catalyze highly enantioselective cyclopropanations. acs.orgrochester.edu A chemoenzymatic strategy could be envisioned where a prochiral alkene is subjected to cyclopropanation with a diazo reagent in the presence of an engineered heme protein to furnish a chiral cyclopropyl ketone. acs.orgrochester.edu This ketone could then be chemically converted to the target this compound analogue through a series of synthetic steps. The high stereoselectivity often observed in enzymatic reactions could provide access to the desired enantiomer in high purity.

Chiral Resolution

When direct asymmetric synthesis is not readily achievable, chiral resolution of a racemic mixture presents a viable alternative. This method involves the separation of the enantiomers of racemic this compound.

High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSPs) is a widely used and effective technique for chiral resolution. nih.govacs.orgnih.govresearchgate.net The racemic mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the chiral environment of the CSP, leading to different retention times and allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for the resolution of a wide range of chiral compounds, including pyrazole derivatives. nih.govacs.orgnih.govresearchgate.net The development of a successful HPLC resolution method would involve screening different chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers.

The following table summarizes the key aspects of these enantioselective approaches:

| Approach | Key Principle | Potential Advantages | Potential Challenges |

| Catalytic Asymmetric Synthesis | Use of a chiral catalyst to control stereochemistry. | High efficiency (small amount of catalyst can produce large amount of product). | Catalyst development can be time-consuming and expensive. |

| Chiral Auxiliary-Mediated Synthesis | Temporary incorporation of a chiral directing group. | Often reliable and predictable stereochemical outcomes. | Requires additional steps for attachment and removal of the auxiliary. |

| Enzymatic and Biocatalytic Approaches | Use of enzymes as catalysts. acs.orgrochester.edu | High enantioselectivity, mild reaction conditions. acs.orgrochester.edu | Enzyme engineering may be required; substrate scope can be limited. |

| Chiral Resolution | Separation of a racemic mixture. | Applicable when asymmetric synthesis fails; can provide both enantiomers. | Can be a less efficient process; may require significant method development. |

The selection of the most appropriate enantioselective strategy will depend on various factors, including the desired scale of the synthesis, the availability of starting materials and catalysts, and the required level of enantiomeric purity. For the development of pharmaceutical agents, obtaining a single, pure enantiomer is often a critical regulatory requirement.

Derivatives and Analogues of 1 1 Ethynylcyclopropyl Pyrazole

Synthesis and Reactivity of Pyrazole (B372694) Ring Substituted Analogues

The pyrazole ring is an electron-rich aromatic system. researchgate.net This characteristic dictates its reactivity, particularly towards electrophilic substitution. The N1-substitution with the 1-ethynylcyclopropyl group leaves the carbon atoms of the pyrazole ring available for further functionalization.

The introduction of substituents onto the pyrazole ring can significantly alter the electronic properties and steric profile of the parent molecule. Due to the electronic influence of the two adjacent nitrogen atoms, the C4 position of the pyrazole ring is the most susceptible to electrophilic attack. pharmaguideline.compharmajournal.net Conversely, the C3 and C5 positions are less reactive towards electrophiles but can be susceptible to nucleophilic attack or deprotonation by strong bases. pharmaguideline.com

Common electrophilic substitution reactions that can be applied to the pyrazole ring include halogenation, nitration, and formylation (Vilsmeier-Haack reaction). pharmajournal.netnih.gov For instance, treatment with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to yield the corresponding 4-bromo- or 4-chloro-1-(1-ethynylcyclopropyl)pyrazole. Similarly, nitration can be achieved using standard nitrating agents, and a formyl group can be introduced at the C4 position via the Vilsmeier-Haack reaction, which utilizes phosphoryl chloride and dimethylformamide. nih.gov These reactions provide key intermediates that can be further elaborated into more complex structures.

| Reaction Type | Reagents | Expected Product | Reference |

|---|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | 4-Halo-1-(1-ethynylcyclopropyl)pyrazole | pharmajournal.net |

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-1-(1-ethynylcyclopropyl)pyrazole | pharmajournal.net |

| Formylation (Vilsmeier-Haack) | POCl₃, DMF | 1-(1-Ethynylcyclopropyl)-1H-pyrazole-4-carbaldehyde | nih.gov |

| Metalation-Alkylation | 1. Strong base (e.g., n-BuLi) 2. Alkyl halide (R-X) | 3- or 5-Alkyl-1-(1-ethynylcyclopropyl)pyrazole | pharmaguideline.com |

Modifications of the Ethynyl (B1212043) Group and Their Synthetic Consequences

The terminal alkyne, or ethynyl group, is a highly versatile functional group that serves as a cornerstone for a multitude of chemical transformations. Its reactivity allows for the extension of the carbon skeleton, the introduction of new functional groups, and participation in powerful cycloaddition reactions.

One of the most fundamental reactions of the terminal alkyne is its deprotonation by a strong base to form an acetylide. This acetylide anion is a potent nucleophile that can react with various electrophiles, such as aldehydes, ketones, and alkyl halides, to form new carbon-carbon bonds. Another key transformation is the Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. researchgate.net This reaction is instrumental in creating derivatives where an aromatic or vinylic system is directly attached to the ethynyl moiety.

Furthermore, the ethynyl group is a perfect substrate for cycloaddition reactions. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry," allows for the efficient and regioselective synthesis of 1,2,3-triazoles from the ethynyl group and an organic azide. beilstein-journals.org This strategy is widely used to link the pyrazole scaffold to other molecular fragments. The ethynyl group can also undergo addition reactions. For example, iodination of a similar N-propargyl pyrazole has been shown to occur at the terminal carbon of the triple bond. researchgate.net

| Reaction Type | Reagents/Conditions | Product Class | Reference |

|---|---|---|---|

| Sonogashira Coupling | Ar-X, Pd catalyst, Cu(I) co-catalyst, base | Aryl-substituted alkynes | researchgate.net |

| Azide-Alkyne Cycloaddition (CuAAC) | R-N₃, Cu(I) catalyst | 1,2,3-Triazole derivatives | beilstein-journals.org |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Methyl ketones | mdpi.com |

| Iodination | I₂, Cd(OAc)₂ | Iodoalkyne derivatives | researchgate.net |

| Mannich Reaction | Formaldehyde, secondary amine | Propargylamines | mdpi.com |

Cyclopropyl (B3062369) Ring Substituted Derivatives

The cyclopropyl ring, while generally stable, possesses inherent ring strain that can be exploited for synthetic purposes. However, direct substitution on the cyclopropyl ring of 1-(1-ethynylcyclopropyl)pyrazole without ring-opening is synthetically challenging. A more common and controlled approach involves the synthesis of a pre-functionalized cyclopropylamine (B47189) precursor, which is then used to construct the pyrazole ring.

Synthesizing derivatives with substituents on the cyclopropyl ring would likely start with a substituted cyclopropanone (B1606653) or cyclopropyl carboxylic acid. For example, a 2-substituted cyclopropanone could be converted to the corresponding 1-amino-1-ethynyl-2-substituted-cyclopropane. This amine could then be used as a building block in a classical pyrazole synthesis, for instance, by reaction with a 1,3-dicarbonyl compound or its equivalent. mdpi.comwikipedia.org

While less common, ring-opening reactions of the cyclopropyl group can lead to interesting structural rearrangements. Under certain catalytic conditions, such as with Lewis acids, the cyclopropyl ring can be opened by a nucleophile. For example, a related study showed that cyclopropyl allylic alcohols can undergo ring-opening nucleophilic substitution with pyrazoles to form (E)-δ-vinyl-homoallylic pyrazoles. rsc.org This highlights the potential for the cyclopropyl ring to act as a reactive partner under specific catalytic conditions, leading to linear, unsaturated pyrazole derivatives rather than substituted cyclopropyl analogues.

| Strategy | Description | Potential Outcome | Reference |

|---|---|---|---|

| Precursor Synthesis | Synthesis of a substituted 1-amino-1-ethynylcyclopropane followed by pyrazole ring formation. | Controlled synthesis of cyclopropyl-substituted analogues. | mdpi.comwikipedia.org |

| Ring-Opening Reaction | Lewis acid-catalyzed reaction with a nucleophile. | Formation of linear, unsaturated pyrazole derivatives. | rsc.org |

Hybrid Structures Incorporating Pyrazole, Cyclopropyl, and Ethynyl Moieties

The unique combination of the three functional moieties in this compound provides a platform for the design and synthesis of complex hybrid molecules. These structures can either be fused systems, where another ring is built onto the pyrazole core, or linked systems, where the moieties act as connectors to other molecular scaffolds.

The most direct method for creating a hybrid structure is through the modification of the ethynyl group. As mentioned, the CuAAC reaction with an azide-functionalized molecule (e.g., an aromatic ring, another heterocycle, or a biomolecule) would yield a pyrazole-triazole hybrid, where the triazole ring acts as a stable, aromatic linker. beilstein-journals.org

Fused hybrid structures, such as pyrazolopyrimidines or pyrazolopyridines, can also be envisioned. mdpi.com These are typically synthesized by starting with a functionalized pyrazole, such as an aminopyrazole or a pyrazole with ortho-functionalized substituents, which can then undergo cyclization reactions to form the fused bicyclic system. chim.it For example, a 4-formyl-5-amino-1-(1-ethynylcyclopropyl)pyrazole could serve as a precursor to a pyrazolo[3,4-d]pyrimidine system. The synthesis of such precursors would first require functionalization of the pyrazole ring as described in section 7.1.

| Hybrid Type | Synthetic Strategy | Key Precursor | Reference |

|---|---|---|---|

| Pyrazole-Triazole Hybrids | Copper-catalyzed azide-alkyne cycloaddition (CuAAC). | This compound | beilstein-journals.org |

| Fused Pyrazolopyrimidines | Cyclocondensation of an aminopyrazole-carboxaldehyde derivative. | Functionalized aminopyrazole | mdpi.com |

| Fused Pyrazolopyridines | Cyclization of a pyrazole with a 1,3-dicarbonyl or equivalent synthon. | Functionalized aminopyrazole | mdpi.com |

Q & A

Q. What synthetic strategies are feasible for synthesizing this compound?

- Methodological Answer : While direct synthesis routes are not documented, analogous pyrazole derivatives suggest:

- Cyclopropane Introduction : Use transition-metal-catalyzed cyclopropanation (e.g., Simmons-Smith reaction) to form the cyclopropyl ring .

- Ethynyl Functionalization : Incorporate the ethynyl group via Sonogashira coupling or alkyne addition reactions .

- Pyrazole Core Formation : Employ condensation reactions between hydrazines and diketones or via [3+2] cycloaddition .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Resolve structural ambiguities (e.g., cyclopropane ring strain, ethynyl proton signals) using H and C NMR .

- FTIR : Confirm functional groups (e.g., C≡C stretch at ~2100 cm) .

- Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolve 3D conformation if crystalline .

Advanced Research Questions

Q. How does the cyclopropane-ethynyl moiety influence the compound’s reactivity and bioactivity?

- Methodological Answer :

- Steric Effects : The strained cyclopropane ring may enhance binding to hydrophobic enzyme pockets (e.g., cytochrome P450 enzymes) .

- Electronic Effects : The electron-deficient ethynyl group can participate in click chemistry or serve as a hydrogen bond acceptor .

- Case Study : Pyrazole derivatives with cyclopropane substituents show enhanced metabolic stability in pharmacokinetic studies .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for pH/temperature variations .

- Structural Validation : Confirm batch purity via HPLC and elemental analysis to rule out impurities .

- Orthogonal Assays : Cross-validate enzyme inhibition data with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What strategies are recommended for identifying biological targets of this compound?

- Methodological Answer :

- Target Fishing : Use computational docking (e.g., AutoDock Vina) to screen against kinase or GPCR libraries .

- Biochemical Profiling : Perform kinase inhibition panels or fluorescence polarization assays .

- Proteomics : Apply affinity-based pull-down assays coupled with LC-MS/MS to identify binding partners .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.